molecular formula C13H13NO3 B8754936 Ethyl 5-(p-tolyl)isoxazole-4-carboxylate

Ethyl 5-(p-tolyl)isoxazole-4-carboxylate

Cat. No. B8754936
M. Wt: 231.25 g/mol
InChI Key: RMGNOMRHTGQDFM-UHFFFAOYSA-N
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Patent
US04243406

Procedure details

The procedure of Example 15 was employed utilizing ethyl-2-(4-toluyl)-3-dimethylaminopropenoate in lieu of ethyl-2-benzoyl-3-dimethylaminopropenoate to yield ethyl-5-(4'-methylphenyl)-4-isoxazolecarboxylate (2.03 g.; 59% yield) having a melting point of 42°-44° C. and the following analysis:
Name
ethyl-2-(4-toluyl)-3-dimethylaminopropenoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](OC(=O)C(C1C=CC(C)=CC=1)=CN(C)C)C.[CH2:18]([O:20][C:21](=[O:35])[C:22]([C:27](=[O:34])[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)=[CH:23][N:24](C)C)[CH3:19]>>[CH2:18]([O:20][C:21]([C:22]1[CH:23]=[N:24][O:34][C:27]=1[C:28]1[CH:33]=[CH:32][C:31]([CH3:1])=[CH:30][CH:29]=1)=[O:35])[CH3:19]

Inputs

Step One
Name
ethyl-2-(4-toluyl)-3-dimethylaminopropenoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(=CN(C)C)C1=CC=C(C=C1)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(=CN(C)C)C(C1=CC=CC=C1)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C=NOC1C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.03 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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